molecular formula C14H13NO3 B3276581 2-[4-(Phenylamino)phenoxy]acetic acid CAS No. 643753-17-7

2-[4-(Phenylamino)phenoxy]acetic acid

Cat. No. B3276581
CAS RN: 643753-17-7
M. Wt: 243.26 g/mol
InChI Key: VBJDXERSMNNCTA-UHFFFAOYSA-N
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Description

“2-[4-(Phenylamino)phenoxy]acetic acid” is a chemical compound with the CAS Number: 643753-17-7 . It has a molecular weight of 243.26 . The IUPAC name for this compound is (4-anilinophenoxy)acetic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “2-[4-(Phenylamino)phenoxy]acetic acid” is 1S/C14H13NO3/c16-14(17)10-18-13-8-6-12(7-9-13)15-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) .


Physical And Chemical Properties Analysis

This compound has a melting point of 132-135 degrees Celsius . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Properties

“2-[4-(Phenylamino)phenoxy]acetic acid” has a CAS Number of 643753-17-7 and a molecular weight of 243.26 . It is a powder at room temperature and has a melting point of 132-135°C .

Synthesis of Anti-inflammatory Agents

This compound has been used in the synthesis of new anti-inflammatory agents . These agents, such as 5a – f, 7a – b, 10a – f, and 13a – b, are expected to selectively inhibit COX-2 , an enzyme that plays a key role in converting arachidonic acid into prostaglandins and is a significant target for treating inflammation .

Selective COX-2 Inhibitors

Compounds synthesized from “2-[4-(Phenylamino)phenoxy]acetic acid”, such as 5d – f, 7b, and 10c – f, have shown significant COX-2 inhibition with IC 50 in the range of 0.06–0.09 μM . This indicates their powerful pharmacological potential .

In Vivo Testing

Eight compounds synthesized from “2-[4-(Phenylamino)phenoxy]acetic acid” were selected for further testing in vivo . Compounds 5f and 7b showed significant anti-inflammatory effects without causing stomach ulcers . They showed significant in vivo inhibition for paw thickness at 63.35% and 46.51%, as well as paw weight at 68.26% and 64.84% .

Reduction of TNF-α and PGE-2

The tested compounds also lowered TNF-α by 61.04% and 64.88%, as well as PGE-2 by 60.58% and 57.07%, respectively . TNF-α and PGE-2 are both involved in the inflammatory response, so their reduction is beneficial in the treatment of inflammation .

Pain-relieving Effects

The potent compounds synthesized from “2-[4-(Phenylamino)phenoxy]acetic acid” were thoroughly analyzed for their pain-relieving effects . This makes them potential candidates for the development of new analgesics .

Histological Changes and Toxicological Properties

These compounds were also assessed for histological changes and toxicological properties . Assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea, offered valuable information on their safety profiles .

Anti-inflammatory Activity

A group of N -arylidene-2- (4-chloro-2- (2-substituted phenoxy)phenyl)acetic acid hydrazides, which includes “2-[4-(Phenylamino)phenoxy]acetic acid”, exhibits anti-inflammatory activity with a moderate to excellent activity range (25–86% inhibition at their maximum inhibition activity) in comparison with diclofenac sodium as a reference drug (61% inhibition) .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid inhalation, skin and eye contact, and ingestion .

properties

IUPAC Name

2-(4-anilinophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(17)10-18-13-8-6-12(7-9-13)15-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJDXERSMNNCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Phenylamino)phenoxy]acetic acid

CAS RN

643753-17-7
Record name 2-[4-(phenylamino)phenoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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